molecular formula C19H21N5O3S B5056652 N-(4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide

N-(4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide

Cat. No.: B5056652
M. Wt: 399.5 g/mol
InChI Key: XMCQPNKYDBUYNC-UHFFFAOYSA-N
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Description

N-(4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide is a complex organic compound that features a triazolo-pyridine moiety, a piperidine ring, and a sulfonyl group attached to a phenyl ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[4,3-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell growth, and inflammation.

Mode of Action

It’s worth noting that similar compounds have been found to intercalate dna . DNA intercalation involves the insertion of molecules between the planar bases of DNA. This can inhibit DNA replication and transcription, leading to cell death, which is particularly useful in the context of cancer treatment.

Biochemical Pathways

Compounds with similar structures have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes are involved in a wide range of biochemical pathways, including metabolism, neurotransmission, and hormone synthesis.

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability, half-life, clearance rate, and potential interactions with other drugs.

Result of Action

Similar compounds have been found to exhibit anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular activities . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the triazolo-pyridine moiety using hydrogenation catalysts like palladium on carbon.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nitric acid for nitration, bromine or chlorine for halogenation, often in the presence of a Lewis acid like aluminum chloride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced triazolo-pyridine derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide stands out due to its unique combination of a triazolo-pyridine moiety, a piperidine ring, and a sulfonyl group, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets and modulate various cellular pathways makes it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

N-[4-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-14(25)20-16-5-7-17(8-6-16)28(26,27)23-12-9-15(10-13-23)19-22-21-18-4-2-3-11-24(18)19/h2-8,11,15H,9-10,12-13H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCQPNKYDBUYNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C4N3C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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